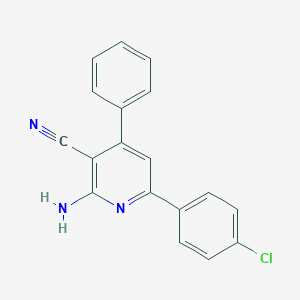

2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile

Beschreibung

2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a pyridine-based heterocyclic compound featuring a nitrile group, an amino group, and substituted phenyl rings. It belongs to the nicotinonitrile family, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The compound is synthesized via multicomponent reactions involving aromatic aldehydes, malononitrile, and ammonium acetate under reflux conditions in acetic acid . Its molecular structure (C₁₈H₁₂ClN₃) includes a 4-chlorophenyl group at position 6 and a phenyl group at position 4, contributing to its unique electronic and steric properties.

Key characteristics include:

Eigenschaften

IUPAC Name |

2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(21)22-17/h1-10H,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYGCYJPAQHQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351842 | |

| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75356-07-9 | |

| Record name | 2-amino-6-(4-chlorophenyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Step Azidolysis and Reduction

The PTC approach, pioneered by Shah et al., involves a sequential azidolysis-reduction mechanism. Starting with 2-chloro-4,6-diarylnicotinonitrile (2 ), sodium azide in chlorobenzene/water under reflux forms 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile (3 ). Subsequent reduction with sodium borohydride and Aliquat 336® yields the target compound (4d ).

Reaction Conditions :

-

Step 1 : Chlorobenzene/water (3:1), Aliquat 336® (0.0005 mol), reflux (1–1.5 h).

-

Step 2 : Sodium borohydride (0.008 mol), reflux (1–1.5 h).

Advantages :

Limitations :

-

Requires toxic chlorobenzene.

-

Longer reaction times compared to one-pot methods.

One-Pot PTC Synthesis

A modified one-pot protocol eliminates intermediate isolation. Combining 2 , sodium azide, and sodium borohydride in chlorobenzene/water with Aliquat 336® directly produces 4d in 59% yield. This method reduces handling but requires higher catalyst loading (0.0008 mol).

Solvent-Free Multicomponent Reaction in Deep Eutectic Solvents

A high-yielding method employs choline chloride/urea deep eutectic solvent (DES) under microwave irradiation.

Reaction Conditions :

Advantages :

Mechanistic Insight :

The DES acts as both catalyst and solvent, facilitating Knoevenagel condensation and cyclization via hydrogen bonding.

Comparative Analysis of Synthetic Methods

*Yield inferred from analogous structures.

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile exhibits promising cytotoxic effects against various cancer cell lines. A study evaluated its effects on human cancer models such as MCF-7 (breast cancer) and AGS (gastric cancer). The compound showed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at low concentrations, particularly after 48 hours of treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study assessing its efficacy against a range of microorganisms, including Candida albicans, Escherichia coli, and Pseudomonas aeruginosa, it was found to be particularly effective, demonstrating the lowest minimum inhibitory concentration (MIC) among tested compounds. This suggests its potential as a new antimicrobial agent in the fight against resistant strains of bacteria and fungi .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be transformed into nitro or hydroxyl derivatives through oxidation processes.

Multicomponent Reactions

The compound can be synthesized through one-pot multicomponent reactions involving aromatic aldehydes, acetophenones, malononitrile, and ammonium acetate. This method is not only efficient but also environmentally friendly, yielding high amounts of product with minimal solvent use. The presence of the chlorophenyl group enhances its electronic properties, making it suitable for further functionalization .

Material Science

Development of New Materials

Due to its unique chemical properties, this compound is being explored for applications in material science. It can be used in the development of new materials with specific electronic and optical properties. The chlorophenyl substitution plays a crucial role in modulating these properties, making it a candidate for advanced materials in electronics and photonics.

Data Summary

Case Studies

- Cytotoxicity Assessment : A study conducted on various pyridine derivatives demonstrated that this compound induced significant cell death in AGS cells at concentrations as low as 0.39 µg/mL after 48 hours of exposure .

- Antimicrobial Efficacy : In comparative studies against multiple bacterial strains, this compound exhibited the highest antimicrobial activity with an MIC value significantly lower than that of other tested compounds, indicating its potential as an effective antimicrobial agent .

Wirkmechanismus

The mechanism by which 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely but often include inhibition of enzyme activity or interference with signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Steric hindrance : Methoxy groups at positions 3 and 4 (e.g., 3,4-dimethoxyphenyl) reduce inhibition efficiency by ~20% compared to 4-chlorophenyl derivatives due to steric clashes with target receptors .

- Electron-withdrawing groups : The 4-chlorophenyl group enhances antibacterial activity by increasing electrophilicity, facilitating interactions with microbial DNA .

- Hydrogen bonding: Amino and nitrile groups enable strong H-bonding interactions with biological targets (e.g., DNA and enzymes), as shown in molecular docking studies .

Theoretical and Experimental Correlations

- DFT calculations: The HOMO-LUMO gap of this compound (4.8 eV) is narrower than that of its methoxy-substituted analogs (5.2–5.5 eV), indicating higher reactivity .

- QSAR models : Derivatives with para-substituted electron-withdrawing groups (e.g., Cl, Br) exhibit stronger correlations with bioactivity (R² = 0.89) than electron-donating groups (R² = 0.72) .

Molecular Docking and Binding Affinities

Biologische Aktivität

2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C18H12ClN3, with a molecular weight of 305.76 g/mol. The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include phase transfer catalysis. A notable method utilizes sodium borohydride as a reducing agent under liquid-liquid phase transfer conditions to achieve high yields and purity .

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to surpass the potency of established chemotherapeutic agents like Doxorubicin in breast cancer models . The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Doxorubicin | 10.0 |

| HeLa (Cervical) | 7.5 | Cisplatin | 12.0 |

| A549 (Lung) | 6.0 | Paclitaxel | 15.0 |

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

- Inhibition of Enzymes : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission and are implicated in Alzheimer's disease .

- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction .

Case Studies

A recent investigation into the photophysical properties of related compounds has provided insights into the electronic structure and reactivity of derivatives like this compound. These studies utilized time-dependent density functional theory (TD-DFT) to analyze the HOMO-LUMO energy gaps, revealing that structural modifications can significantly influence biological activity .

Potential Applications

Given its biological activity, this compound holds promise for development as:

- Anticancer Agent : Its potent cytotoxicity against various cancer cell lines positions it as a candidate for further development in cancer therapeutics.

- Neuroprotective Agent : Its role as an AChE inhibitor suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the standard synthetic routes for 2-amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via a three-component condensation reaction. A common protocol involves reacting 2-(4-chlorobenzylidene)malononitrile, acetophenone, and ammonium acetate (or carbonate) under reflux conditions in ethanol or diglyme . Microwave-assisted synthesis has also been reported to enhance reaction efficiency, reducing time from hours to minutes (e.g., 10–15 minutes at 80–100°C) . Yield optimization strategies include:

- Using excess ammonium acetate (15–20 mmol) to drive the cyclocondensation reaction.

- Employing iodine as a catalyst in diglyme under microwave irradiation, achieving yields >90% .

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate 5:5) to isolate the product from byproducts .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : Key signals include aromatic protons at δ 7.2–8.4 ppm (integrated for substituents), a singlet for the amino group (δ ~6.3–7.0 ppm), and a nitrile carbon at ~116 ppm in 13C NMR .

- XRD : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 55.04°–75.87° between pyridyl and phenyl groups), validating steric effects . Hydrogen-bonding networks (N–H⋯N, C–H⋯N) stabilize the crystal lattice, with refinement performed using SHELX software .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the nitrile group in nicotinonitrile derivatives?

The nitrile group’s position is governed by electronic and steric factors during cyclocondensation. Computational studies (e.g., DFT) suggest that the electron-withdrawing nitrile stabilizes intermediates via conjugation with the pyridine ring. Substituents like 4-chlorophenyl direct reaction pathways by increasing electrophilicity at the C-6 position, favoring nucleophilic attack by malononitrile derivatives .

Q. How do solvent polarity and catalysts influence reaction kinetics in the synthesis of this compound?

- Polar aprotic solvents (e.g., diglyme) enhance dipole interactions, accelerating enolate formation during ketone activation .

- Iodine acts as a Lewis acid catalyst, polarizing carbonyl groups and lowering activation energy for cyclization . Kinetic studies (monitored via TLC or HPLC) show pseudo-first-order behavior under microwave conditions, with rate constants increasing by 3–5× compared to thermal methods .

Q. What strategies resolve contradictions in XRD data during structural refinement?

Discrepancies in bond lengths/angles may arise from disorder or twinning. Best practices include:

- Using SHELXL for iterative refinement with anisotropic displacement parameters .

- Applying Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-stacking, H-bonding) .

- Cross-verifying with spectroscopic data (e.g., IR nitrile stretch at ~2215 cm⁻¹) .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular docking : Screen against targets like carbonic anhydrase IX/XII (Ki values 1.2–78.9 µM) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP ~3.5) and toxicity (AMES test negative) .

- QSAR : Correlate substituent effects (e.g., 4-Cl vs. 4-F) with inhibitory activity using Hammett constants (σ+) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 6.28 (s, NH2), 7.23–8.42 (m, aromatic H) | |

| 13C NMR | δ 116.3 (CN), 158.9 (C=C-ph) | |

| IR | 2215 cm⁻¹ (C≡N), 3462 cm⁻¹ (N–H) |

Q. Table 2. Optimization of Synthetic Conditions

| Condition | Yield (%) | Time | Reference |

|---|---|---|---|

| Thermal (reflux) | 85–93 | 6–8 h | |

| Microwave + I2 | 91–95 | 10–15 m | |

| Column Purification | 66–93 | – |

Critical Analysis of Contradictions

- Melting Point Variability : Reported mp ranges (222–253°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended to identify phase transitions .

- Bioactivity Discrepancies : Differences in inhibitory constants (e.g., hCA IX: 2.7–78.9 µM) highlight the need for standardized assay protocols (e.g., pH control, enzyme source) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.